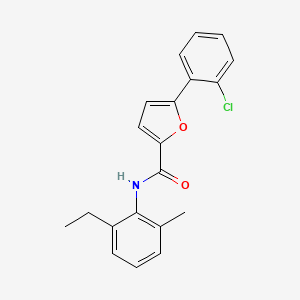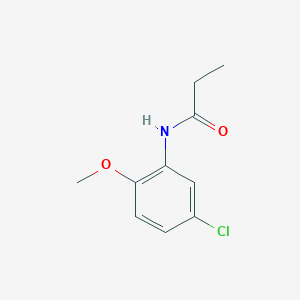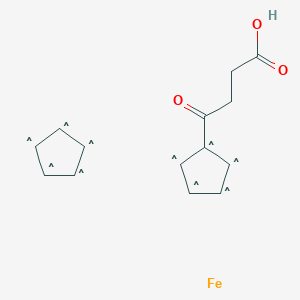![molecular formula C26H44O2 B11943609 Ethanone, 1-[4-(octadecyloxy)phenyl]- CAS No. 67389-64-4](/img/structure/B11943609.png)
Ethanone, 1-[4-(octadecyloxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[4-(octadecyloxy)phenyl]-: is an organic compound characterized by the presence of a phenyl ring substituted with an octadecyloxy group and an ethanone moiety. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[4-(octadecyloxy)phenyl]- typically involves the alkylation of 4-hydroxyacetophenone with octadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of Ethanone, 1-[4-(octadecyloxy)phenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Ethanone, 1-[4-(octadecyloxy)phenyl]- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the phenyl ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are often employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethanone, 1-[4-(octadecyloxy)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[4-(octadecyloxy)phenyl]- involves its interaction with specific molecular targets and pathways. The octadecyloxy group enhances the lipophilicity of the compound, facilitating its incorporation into lipid membranes and interaction with membrane-bound proteins. This can lead to modulation of cellular signaling pathways and biological activities.
Comparación Con Compuestos Similares
- Ethanone, 1-[4-(phenylmethoxy)phenyl]-
- Ethanone, 1-(4-ethylphenyl)-
- Ethanone, 1-[1,1’-biphenyl]-4-yl-
Comparison:
- Ethanone, 1-[4-(octadecyloxy)phenyl]- is unique due to the presence of the long octadecyloxy chain, which imparts distinct physicochemical properties compared to other similar compounds.
- The octadecyloxy group enhances the compound’s lipophilicity, making it more suitable for applications involving lipid membranes and hydrophobic environments.
- Other similar compounds may have different substituents, leading to variations in their reactivity, solubility, and biological activities.
Propiedades
Número CAS |
67389-64-4 |
|---|---|
Fórmula molecular |
C26H44O2 |
Peso molecular |
388.6 g/mol |
Nombre IUPAC |
1-(4-octadecoxyphenyl)ethanone |
InChI |
InChI=1S/C26H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-28-26-21-19-25(20-22-26)24(2)27/h19-22H,3-18,23H2,1-2H3 |
Clave InChI |
HGPQRVHYGGCJJN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




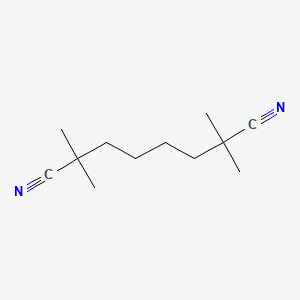
![4-{[(Phenoxyacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B11943547.png)

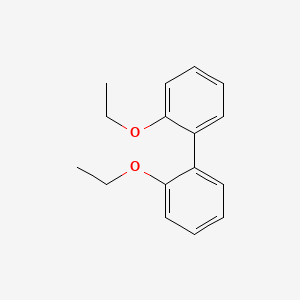
![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11943563.png)

![(2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid](/img/structure/B11943582.png)

